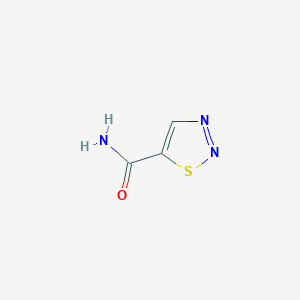
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide, also known as BMDP, is a novel synthetic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential as a research tool in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase and modulating the activity of dopamine receptors. It may also affect the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the dosage and route of administration. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behavior. It has also been shown to increase the release of dopamine in certain brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide in lab experiments is its high potency and selectivity for its target enzymes and receptors. It is also relatively easy to synthesize and has a long shelf life. However, its potential toxicity and lack of data on its long-term effects on the body are important limitations to consider.
Orientations Futures
There are several potential future directions for research on N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide. One area of interest is its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential as an antitumor agent, with further studies needed to determine its efficacy and safety in clinical trials. Additionally, more research is needed to fully understand its mechanism of action and its effects on the central nervous system.
Méthodes De Synthèse
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide can be synthesized using a multistep process, which involves the reaction of 2-phenylethylamine with 3,4-dihydro-2H-pyran to form N-(2-phenylethyl)pyrrolidine. This intermediate product is then reacted with methyl acetoacetate to yield N-(2-phenylethyl)-3-oxobutanamide. The final step involves the reaction of N-(2-phenylethyl)-3-oxobutanamide with benzyl isocyanate and sulfuryl chloride to produce this compound.
Applications De Recherche Scientifique
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide has been extensively studied for its potential as a research tool in various fields. In medicinal chemistry, it has been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
In pharmacology, this compound has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of dopamine receptors. It has also been studied for its potential as a treatment for drug addiction, with some studies suggesting that it may reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-18(19(24)22-20(25)21-15)28(26,27)23(14-17-10-6-3-7-11-17)13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJAASPNZDQZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7518307.png)

![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7518317.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)


![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)